2-Ethyl-5-(1H-imidazol-4-yl)aniline
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Overview
Description
2-Ethyl-5-(1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with an ethyl group and an aniline moiety. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions that enable the efficient synthesis of highly substituted imidazole derivatives. These methods typically involve the use of catalysts such as erbium triflate to facilitate the reaction between α-azido chalcones, aryl aldehydes, and anilines .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(1H-imidazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethyl-5-(1H-imidazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Clotrimazole: An antifungal agent.
Uniqueness
2-Ethyl-5-(1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, the presence of both an ethyl group and an aniline moiety allows for unique interactions and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-5-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-8-3-4-9(5-10(8)12)11-6-13-7-14-11/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
YPYYLORGQDTZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CN=CN2)N |
Origin of Product |
United States |
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